4-Boc-aminocyclopent-1-ene chemical structure and properties
4-Boc-aminocyclopent-1-ene chemical structure and properties
Core Scaffolds & Pharmaceutical Applications
Executive Summary
4-Boc-aminocyclopent-1-ene (systematically tert-butyl N-(cyclopent-3-en-1-yl)carbamate) is a high-value chiral building block in medicinal chemistry. It serves as a critical "restricted conformation" scaffold, introducing a cyclopentene ring that mimics the transition states of rigid biological targets.
While often conflated with its carboxylic acid derivative (a key intermediate for the influenza drug Peramivir ), the isolated amine functions as a versatile precursor for GPR40 agonists , myeloperoxidase (MPO) inhibitors , and novel peptide mimetics. This guide provides a definitive technical analysis of its structure, synthesis, and application in drug development.
Chemical Identity & Structural Analysis
The molecule consists of a cyclopentene ring with a tert-butoxycarbonyl (Boc) protected amino group at the 4-position (relative to the double bond at C1-C2).[1]
Nomenclature Clarification
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Common Name: 4-Boc-aminocyclopent-1-ene
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IUPAC Name: tert-butyl N-(cyclopent-3-en-1-yl)carbamate
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Distinction: distinct from (1S,4R)-4-(Boc-amino)cyclopent-2-ene-1-carboxylic acid (the "Peramivir Acid").
Key Chemical Data
| Property | Specification |
| CAS Number | 193751-54-1 |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1CC=CC1 |
| InChI Key | QPKZZWRUFCUFEI-UHFFFAOYSA-N |
| Stereochemistry | Racemic (unless specified as R or S via chiral synthesis) |
| Appearance | White to off-white solid |
Physicochemical Properties
Accurate physicochemical data is essential for process scaling and formulation.
| Parameter | Value | Source/Condition |
| Melting Point | 70–72 °C | Recrystallized from EtOAc/Petroleum ether [1] |
| Boiling Point | 268.9 ± 20.0 °C | Predicted (760 mmHg) |
| Density | 1.0 ± 0.1 g/cm³ | Predicted |
| Solubility | High | DCM, Ethyl Acetate, Methanol, DMSO |
| Solubility | Low/Insoluble | Water, Hexanes (cold) |
| Flash Point | >110 °C | Estimated |
Synthetic Pathways
The synthesis of 4-Boc-aminocyclopent-1-ene typically proceeds via the Curtius Rearrangement of 3-cyclopentene-1-carboxylic acid. This route is preferred for its scalability and retention of stereochemistry if starting from chiral acids.
Protocol A: Curtius Rearrangement (Primary Route)
Mechanism: Conversion of carboxylic acid to acyl azide
Step-by-Step Methodology:
-
Activation: Charge a reactor with 3-cyclopentene-1-carboxylic acid (1.0 equiv) and anhydrous Toluene (10 V).
-
Base Addition: Add Triethylamine (TEA) (1.2 equiv) and cool to 0 °C.
-
Azide Formation: Dropwise add Diphenylphosphoryl azide (DPPA) (1.1 equiv) while maintaining internal temperature <5 °C. Stir for 2 hours at 0–5 °C.
-
Rearrangement: Slowly heat the mixture to 80 °C. Evolution of
gas indicates isocyanate formation. Stir for 2 hours. -
Trapping: Add tert-Butanol (excess, or 5.0 equiv) and reflux (approx. 90–100 °C) for 12–18 hours.
-
Workup: Cool to RT. Wash with 5% citric acid (removes TEA), saturated
, and brine. -
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize the crude solid from Ethyl Acetate/Hexanes to yield the target carbamate.
Visualization: Synthesis Workflow
Figure 1: Curtius rearrangement pathway for the synthesis of 4-Boc-aminocyclopent-1-ene, highlighting critical process control points.
Pharmaceutical Applications
This scaffold is a bioisostere for proline and other cyclic amino acids, providing rigidity that improves metabolic stability and receptor binding affinity.
Peramivir & Neuraminidase Inhibitors
While Peramivir uses the acid derivative, the amine scaffold is used in next-generation neuraminidase inhibitors to explore Structure-Activity Relationships (SAR) at the C-4 position.
-
Role: The cyclopentene ring mimics the oxocarbenium ion transition state of sialic acid cleavage by the influenza virus.
MPO Inhibitors (Myeloperoxidase)
Recent patents [2] highlight the use of tert-butyl cyclopent-3-en-1-ylcarbamate in synthesizing Triazolopyridine inhibitors.
-
Mechanism: The cyclopentene ring positions the inhibitor within the MPO active site, preventing the formation of hypochlorous acid (HOCl), a driver of oxidative stress in atherosclerosis.
Peptide Mimetics (Beta-Turn Inducers)
The constrained geometry of the cyclopentene ring forces attached peptide chains into specific conformations (e.g.,
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GPR40 Agonists: For type 2 diabetes treatment.
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Antimicrobial Peptides: Stabilizing the secondary structure to prevent proteolytic degradation.
Figure 2: Strategic application map of the cyclopentene scaffold in modern drug discovery.
Analytical Profiling & Quality Control
To validate the identity of synthesized batches, compare experimental data against these standard spectral markers.
Nuclear Magnetic Resonance (NMR)[5][6]
-
¹H NMR (400 MHz, CDCl₃):
- 5.70 (s, 2H, =CH, alkene protons). Note: Often appears as a singlet due to symmetry in the achiral simplified spectrum, or a multiplet.
- 4.60 (br s, 1H, NH).
- 4.30 (m, 1H, CH-N).
- 2.75 (dd, 2H, ring methylene).
- 2.25 (dd, 2H, ring methylene).
- 1.45 (s, 9H, Boc-tBu).
Quality Specifications
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HPLC Purity: >97.0% (Area %).[1]
-
Chiral Purity (if resolved): >99% ee (Critical for biological activity).
-
Residual Solvents: Toluene < 890 ppm, TEA < 320 ppm (ICH Q3C limits).
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
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Store at room temperature (15–25 °C) in a dry, well-ventilated place.
-
Avoid contact with strong oxidizing agents and strong acids (Boc deprotection risk).
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Use nitrile gloves and safety goggles during handling.
References
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Biosynce . (n.d.). Tert-Butyl Cyclopent-3-en-1-ylcarbamate CAS 193751-54-1 Technical Data. Retrieved from
-
Triazolopyridine inhibitors of myeloperoxidase . (2017). World Intellectual Property Organization (WIPO), WO2017160632A1. Retrieved from
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Sigma-Aldrich . (2024). tert-Butyl cyclopent-3-en-1-ylcarbamate Product Sheet. Retrieved from
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Organic Chemistry Portal . (n.d.). Synthesis of Carbamates and Curtius Rearrangement. Retrieved from
